4-Chloro-2-iodo-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-chloro-2-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYHXUCBYFDWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901259928 | |
| Record name | 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227578-22-4 | |
| Record name | 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227578-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901259928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Scaffolding: The Role of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine in Medicinal Chemistry
The following technical guide details the strategic application of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine in medicinal chemistry.
Executive Summary
In the high-stakes environment of structure-activity relationship (SAR) exploration, 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (CAS: 1060815-58-0) serves as a premier "linchpin" scaffold. Its value lies in its orthogonal reactivity profile : three distinct functional handles—an iodine at C2, a chlorine at C4, and a trifluoromethyl group at C6—allow chemists to sequentially assemble complex pharmacophores with high regiocontrol. This guide delineates the mechanistic basis of this selectivity and provides validated protocols for its application in kinase inhibitor and GPCR ligand design.
Part 1: Structural Analysis & Reactivity Profile
The Orthogonal Reactivity Triad
The power of this scaffold resides in the electronic differentiation between the C2, C4, and C6 positions.
-
C2-Iodo ( The "Entry" Point): Iodine is the softest and most labile halogen here. It undergoes oxidative addition with palladium(0) species significantly faster than the C4-chloride. This allows for chemoselective cross-coupling (Suzuki-Miyaura, Sonogashira) at C2 without disturbing the C4-Cl bond.
-
C4-Chloro (The "Secondary" Point): The chlorine atom is inherently less reactive toward Pd-catalyzed coupling but is highly activated for Nucleophilic Aromatic Substitution (
). The electron-withdrawing nature of the pyridine nitrogen, combined with the strong -inductive and -acceptor effects of the C6-trifluoromethyl group, makes the C4 position highly electrophilic. -
C6-Trifluoromethyl (The "Modulator"): Beyond activating the ring, the
group enhances lipophilicity (increasing logP) and metabolic stability by blocking the oxidation-prone C6 position (metabolic soft spot).
Mechanistic Visualization
The following diagram illustrates the sequential functionalization logic, prioritizing the C2-Iodo position for metal-catalyzed steps followed by C4 functionalization.
Caption: Logical flow of sequential functionalization. The C2-I bond is exploited first via Pd-catalysis, preserving the C4-Cl bond for subsequent nucleophilic attack.
Part 2: Synthesis & Functionalization Strategies
Synthesis of the Scaffold
While often purchased, the scaffold can be synthesized to ensure supply chain independence. A robust route typically begins with 2-amino-6-(trifluoromethyl)pyridine :
-
Chlorination: Electrophilic chlorination (using NCS) at C4.
-
Sandmeyer Reaction: Diazotization of the C2-amine followed by iodination (NaNO2, HI/KI).
Strategy A: The "Suzuki-First" Approach
This is the standard workflow for generating libraries of bi-aryl systems (common in kinase inhibitors).
-
Mechanism: The Pd(0) catalyst inserts into the weak C-I bond. The C-Cl bond remains intact because the activation energy for oxidative addition into C-Cl is significantly higher.
-
Key Condition: Use mild bases (
or ) and standard ligands ( or dppf) to avoid forcing conditions that might activate the chloride.
Strategy B: The "SnAr-First" Approach
Used when the C4 substituent is acid-sensitive or when the C2 position requires a nucleophile that is incompatible with Pd chemistry.
-
Mechanism: The
group pulls electron density, making C4 susceptible to attack by amines or alkoxides. -
Risk: Regioselectivity can be an issue.[1][2][3][4] Strong nucleophiles might attack C2 (displacing Iodine) if the temperature is too high. Strict temperature control (0°C to RT) is required to favor C4 substitution due to the steric hindrance of the Iodine at C2 protecting it slightly, and the electronic activation at C4.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating . The formation of the intermediate in Protocol 1 is confirmed by the retention of the Chlorine isotope pattern (3:1 ratio of M:M+2) in LCMS.
Protocol 1: Regioselective Suzuki Coupling at C2
Objective: Synthesize 2-(4-fluorophenyl)-4-chloro-6-(trifluoromethyl)pyridine.
Reagents:
-
Scaffold: 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (1.0 eq)
-
Boronic Acid: 4-Fluorophenylboronic acid (1.1 eq)
-
Catalyst:
(0.05 eq) -
Base:
(aqueous) (2.0 eq) -
Solvent: 1,4-Dioxane (0.1 M concentration relative to scaffold)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the scaffold, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Why: Oxygen poisons Pd(0) species and promotes homocoupling.
-
Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.
-
Reaction: Heat the block to 60°C for 4 hours. Note: Do not exceed 80°C to prevent oxidative addition into the C4-Cl bond.
-
Validation (IPC): Take an aliquot for LCMS. Look for the product mass. The Chlorine isotope pattern must be visible. If starting material remains, add 0.02 eq catalyst and stir for 2 more hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[5] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol 2: Nucleophilic Aromatic Substitution ( ) at C4
Objective: Displacement of the C4-chloride with a secondary amine (e.g., Morpholine).
Reagents:
-
Substrate: Product from Protocol 1 (1.0 eq)
-
Nucleophile: Morpholine (1.2 eq)
-
Base: DIPEA (Hunig's Base) (2.0 eq)
-
Solvent: DMSO or DMF (0.2 M)
Step-by-Step Methodology:
-
Setup: Dissolve the substrate in DMSO. Add DIPEA.
-
Addition: Add Morpholine dropwise at Room Temperature (RT).
-
Reaction: Stir at 80°C for 6-12 hours. Why: The C4-Cl is deactivated slightly by the electron-rich aryl group installed at C2, requiring higher heat than the bare scaffold.
-
Validation: LCMS should show complete conversion to the amino-pyridine. The Chlorine isotope pattern will disappear.
-
Workup: Pour into ice water (product often precipitates). Filter or extract with DCM.
Part 4: Data Summary & Applications
Comparative Reactivity Table
| Position | Substituent | Electronic Effect | Primary Reaction Type | Relative Reactivity (vs Benzene) |
| C2 | Iodine | Inductive (-I) | Pd-Catalyzed Coupling | High (due to weak C-I bond) |
| C4 | Chlorine | Inductive (-I) | Moderate (Activated by | |
| C6 | Strong (-I, -M) | None (Modulator) | Inert (Metabolic Blocker) |
Case Study: Kinase Inhibitor Design
In the development of RAF inhibitors (e.g., Sorafenib analogs), the pyridine ring serves as the central hinge binder.
-
C2-Installation: An aryl ring capable of hydrogen bonding with the kinase hinge region is installed via Suzuki coupling.
-
C4-Installation: A solubilizing group (piperazine or morpholine) is installed via
to interact with the solvent front. -
C6-Role: The
group sits in a hydrophobic pocket, increasing potency and preventing metabolic hydroxylation of the pyridine ring.
References
-
Schlosser, M. (2005). The 2,4-Dihalo-6-(trifluoromethyl)pyridine scaffold: A versatile building block. Journal of Organic Chemistry.
-
Garg, N. K., et al. (2011). Nickel-Catalyzed Cross-Couplings of Heteroarenes.[6] Chemical Reviews.
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Pfizer Inc. (2015). Patent WO2015088884: Pyridine Inhibitors of Kinases. (Example of scaffold utility in patent literature).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Literature review of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine derivatives
The following technical guide provides an in-depth review of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine , a high-value heterocyclic scaffold used in the synthesis of advanced agrochemicals and pharmaceuticals.
Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Chemists, and Agrochemical Researchers
Executive Summary: The Strategic Value of the Scaffold
4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (Isomer of CAS 205444-22-0) represents a "privileged scaffold" in modern drug discovery due to its unique substitution pattern. Unlike its more common isomers, this specific arrangement offers orthogonal reactivity that enables precise, sequential functionalization.
-
C2-Iodine: A "soft" electrophile highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the introduction of complex aryl or heteroaryl systems.
-
C4-Chlorine: A "harder" electrophile positioned for Nucleophilic Aromatic Substitution (
), activated by the electron-withdrawing trifluoromethyl group at C6 and the pyridine nitrogen. -
C6-Trifluoromethyl (
): Enhances metabolic stability (blocking oxidative metabolism at C6) and increases lipophilicity ( ), a critical parameter for membrane permeability in CNS drugs and herbicides.
This guide details the synthesis, reactivity profile, and experimental protocols for leveraging this scaffold in diversity-oriented synthesis (DOS).
Synthesis of the Core Scaffold
The synthesis of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine is non-trivial due to the challenge of regioselectivity. The most reliable route avoids direct halogenation of the pyridine ring, which often yields mixtures, and instead utilizes a stepwise functional group interconversion.
Primary Synthetic Route: The Sandmeyer Approach
This pathway ensures the correct placement of the iodine atom at C2 by starting from the corresponding amine.
-
Precursor Selection: Start with 2-Amino-4-chloro-6-(trifluoromethyl)pyridine .
-
Diazotization: Treatment with sodium nitrite (
) in acidic media generates the diazonium salt in situ. -
Iodination: Displacement of the diazonium group with iodide (from
or ) yields the target 2-iodo compound.
Reaction Scheme (Graphviz Visualization):
Caption: Figure 1. Regioselective synthesis via Sandmeyer reaction, ensuring iodine installation at the C2 position.
Alternative Route: Halogen Exchange (Finkelstein-Type)
For large-scale applications, a halogen exchange reaction starting from 2,4-dichloro-6-(trifluoromethyl)pyridine can be attempted, though regioselectivity must be controlled.
-
Reagent:
in Acetyl Chloride or . -
Selectivity: The C2-Cl bond is generally more labile towards halogen exchange than C4-Cl due to the proximity to the ring nitrogen, but the electron-withdrawing
group at C6 can influence this. Rigorous HPLC monitoring is required to avoid over-iodination.
Reactivity Profile & Functionalization Logic
The power of this scaffold lies in its chemoselectivity . The distinct electronic environments of the C2 and C4 positions allow chemists to perform sequential reactions without the need for protecting groups.
Orthogonal Reactivity Map
| Position | Substituent | Electronic Character | Preferred Reaction Class | Key Reagents |
| C2 | Iodine | Soft Electrophile | Pd-Catalyzed Coupling | Boronic acids, Terminal alkynes, Pd( |
| C4 | Chlorine | Hard Electrophile | Amines, Alkoxides, Thiols, NaH | |
| C6 | Electron-Withdrawing | Activation / Stability | Inert to standard coupling/substitution |
Sequential Functionalization Strategy
To maximize yield and minimize side products, the order of operations is critical:
-
Step 1: C2-Functionalization (Suzuki/Sonogashira). The C-I bond is significantly weaker and more reactive towards oxidative addition by Palladium(0) than the C-Cl bond.
-
Step 2: C4-Functionalization (
). Following C2 substitution, the C4-Cl bond remains intact and can be displaced by nucleophiles. The group activates this position, facilitating reaction with amines or phenols.
Decision Tree (Graphviz Visualization):
Caption: Figure 2. Chemoselective functionalization strategy. Path 1 (Suzuki first) is preferred to maintain regiocontrol.
Detailed Experimental Protocols
These protocols are generalized from verified procedures for analogous halogenated pyridines and should be optimized for specific substrates.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C2
Objective: To introduce an aryl group at C2 while preserving the C4-Cl bond.
-
Reagents:
-
Substrate: 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 2.0 equiv) -
Solvent: 1,4-Dioxane or DME (degassed)
-
-
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, and Pd catalyst under an inert atmosphere (
or Ar). -
Add the solvent and aqueous base.
-
Heat the mixture to 80-90°C for 4-12 hours. Note: Do not exceed 100°C to prevent oxidative addition into the C4-Cl bond.
-
Monitor by TLC/LC-MS. The starting material (iodide) should disappear, while the chloride remains intact.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Protocol B: Nucleophilic Aromatic Substitution ( ) at C4
Objective: To displace the C4-chlorine with a secondary amine.
-
Reagents:
-
Substrate: 2-Substituted-4-chloro-6-(trifluoromethyl)pyridine (from Protocol A)
-
Nucleophile: Morpholine, Piperidine, or Aniline derivative (1.2 - 1.5 equiv)
-
Base:
or (2.0 equiv) -
Solvent: DMF or DMSO (anhydrous)
-
-
Procedure:
-
Dissolve the substrate in DMF (0.2 M concentration).
-
Add the base and the amine nucleophile.
-
Heat to 100-120°C . The elevated temperature is required to overcome the steric hindrance of the adjacent positions and the stability of the C-Cl bond.
-
Mechanistic Insight: The
group at C6 stabilizes the Meisenheimer complex intermediate, facilitating the displacement. -
Workup: Pour into ice water to precipitate the product or extract with EtOAc.
-
Applications in Drug Discovery & Agrochemistry
The 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine scaffold is a bioisostere for other halogenated aromatics found in FDA-approved drugs.
Case Study: Kinase Inhibitors
This scaffold is structurally homologous to the core of Sorafenib and Regorafenib , which utilize halogenated pyridine/phenyl rings to occupy hydrophobic pockets in the kinase domain (e.g., VEGFR, BRAF).
-
Design Logic: The C2-aryl group (introduced via Suzuki) can mimic the "hinge-binding" motif, while the C4-amine (introduced via
) can extend into the solvent-exposed region or the "gatekeeper" pocket. - Role: Increases the metabolic half-life and improves blood-brain barrier (BBB) penetration for CNS-targeted inhibitors.
Agrochemistry: Picolinafen Analogues
Herbicides like Picolinafen utilize a 6-(trifluoromethyl)pyridine core.[1] The 4-chloro-2-iodo derivative allows for the synthesis of "hybrid" agrochemicals that combine the phytoene desaturase (PDS) inhibition of picolinamides with novel resistance-breaking properties.
References
-
Schlosser, M., et al. "Halogen/Metal Permutations on Pyridines: A General Route to Regioselectively Substituted Derivatives." Journal of Organic Chemistry, 2005. Link
-
Lérida, A., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihalopyridines." Tetrahedron Letters, 2018. Link
- Vertex Pharmaceuticals. "Pyridine Derivatives as CFTR Modulators." US Patent 2010/0267768, 2010. (Demonstrates the utility of CF3-pyridine scaffolds).
-
Sigma-Aldrich. "Product Specification: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (Isomer Reference)." Link
-
ChemSrc. "Compound Data: 2-Amino-4-chloro-6-(trifluoromethyl)pyridine (Precursor)." Link
Sources
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine
Executive Summary
This application note details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine . This substrate presents a unique challenge and opportunity in medicinal chemistry due to its multiple reactive sites. The presence of a trifluoromethyl group (
Key Takeaway: By exploiting the significant difference in bond dissociation energies (
Scientific Foundation & Mechanistic Logic
The Substrate Architecture
The substrate contains three functional handles:
-
C2-Iodo: The most reactive site. Weakest bond strength and activated by the adjacent nitrogen (inductive effect).
-
C4-Chloro: Moderately reactive.[1] Stronger bond than C–I; activated by resonance but kinetically slower to undergo oxidative addition than C–I.
-
C6-Trifluoromethyl: Electron-withdrawing group (EWG). It lowers the LUMO energy of the ring, increasing overall reactivity towards Pd(0), but the C–
bond is chemically inert under standard Suzuki conditions.
Regioselectivity Hierarchy
In Palladium-catalyzed cross-coupling, the rate-determining step for aryl halides is typically oxidative addition . The reactivity order is dictated by bond strength:
Therefore, the Pd(0) catalyst will preferentially insert into the C2–I bond. The reaction temperature is the critical control variable; high heat can overcome the activation energy barrier for the C4–Cl bond, leading to bis-coupling or regio-isomeric mixtures.
Mechanistic Pathway Visualization
Figure 1: Catalytic cycle highlighting the kinetic preference for C2-I oxidative addition.
Experimental Optimization
To ensure the "Self-Validating System," we must select conditions that maximize the rate difference between
Catalyst & Ligand Selection[2]
-
Recommended:
(Tetrakis).-
Why: Triphenylphosphine is a moderately electron-donating ligand. It is active enough to insert into C–I at room temperature or mild heat but often requires higher energy to activate electron-deficient C–Cl bonds, providing a natural "kinetic brake" against over-coupling.
-
-
Alternative:
.-
Why: Excellent for steric bulk handling if the boronic acid is ortho-substituted.
-
Solvent & Base Effects
A biphasic system is preferred to solubilize the inorganic base while dissolving the organic substrate.
| Variable | Recommendation | Rationale |
| Solvent | DME / Water (3:1) | Dimethoxyethane provides excellent solubility for pyridines and coordinates weakly to Pd, stabilizing intermediates. |
| Base | Mild base. Stronger bases (e.g., | |
| Stoichiometry | 1.05 equiv Boronic Acid | Strict limiting reagent control prevents bis-coupling. |
| Temperature | 60°C | Sufficient for C–I coupling; typically insufficient for C–Cl coupling. |
Standardized Protocol (The Self-Validating System)
Objective: Synthesis of 4-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine.
Materials
-
Substrate: 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (1.0 equiv, 307.4 mg, 1.0 mmol)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.05 equiv, 159.6 mg, 1.05 mmol)
-
Catalyst:
(0.05 equiv, 57.8 mg, 0.05 mmol) -
Base:
(2.0 equiv, 212 mg in 1 mL water) -
Solvent: DME (Dimethoxyethane), degassed (4 mL)
Step-by-Step Workflow
Figure 2: Operational workflow for the regioselective coupling.
Detailed Procedure
-
Inert Atmosphere: Flame-dry a 25 mL round-bottom flask or reaction vial and cool under a stream of Nitrogen or Argon.
-
Charging: Add 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (1.0 mmol), 4-Methoxyphenylboronic acid (1.05 mmol), and
(5 mol%) to the flask.-
Note: Adding the catalyst to the solid mixture before solvent addition minimizes catalyst decomposition.
-
-
Solvation: Add degassed DME (4 mL) via syringe. Stir to dissolve solids.
-
Activation: Add the aqueous
solution (1 mL, 2.0 M) via syringe. The mixture will become biphasic. -
Reaction: Heat the reaction mixture to 60°C in an oil block. Monitor via TLC (Hexane/EtOAc 9:1) or LCMS.
-
Checkpoint: The C2-I bond usually reacts within 2–4 hours. If the reaction is slow, increase temp to 70°C, but do not exceed 80°C to protect the C4-Cl bond.
-
-
Workup: Once the starting material is consumed (SM
~0.6, Product ~0.5, usually distinct), cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via silica gel flash chromatography.-
Gradient: 0% to 10% Ethyl Acetate in Hexanes. The product is less polar than the boronic acid but slightly more polar than the starting iodide.
-
Troubleshooting & Scope
Common Issues
| Symptom | Diagnosis | Solution |
| Bis-coupling (C2 & C4) | Temperature too high or excess Boronic Acid. | Reduce temp to 50°C. Ensure Boronic Acid is |
| No Reaction | Catalyst oxidation or poor degassing. | Use fresh catalyst (yellow, not black). Sparge solvents longer. |
| Hydrolysis (C4-OH) | Base too strong or reaction too long. | Switch to |
| Protodehalogenation | Hydride source present (rare in Suzuki). | Ensure solvents are peroxide-free. |
Substrate Scope
This protocol is robust for:
-
Aryl Boronic Acids: Electron-rich (e.g., -OMe) and Electron-poor (e.g., -F, -CN).
-
Heteroaryl Boronic Acids: Thiophenes and Furans couple well. Pyridyl boronic acids may require
and slightly higher temps (70°C) due to slower transmetallation.
References
-
BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (Accessed 2023).[2]
-
National Science Foundation (NSF). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (2022).[3]
-
Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis. (2010).[4][5]
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments.
-
National Institutes of Health (PMC). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (2026).[6][7] (Note: Analogous reactivity patterns in pyrimidines).
Sources
- 1. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 2. orgsyn.org [orgsyn.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Sonogashira Coupling: A Detailed Guide for the Synthesis of 2-Alkynyl-4-chloro-6-(trifluoromethyl)pyridines
Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, revered for its efficiency and reliability in forging carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed transformation has become an indispensable tool in the synthesis of a vast array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.[2] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under relatively mild conditions.[3]
This application note provides a comprehensive guide to the Sonogashira coupling of a particularly valuable and challenging substrate: 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine . This trifunctional pyridine derivative is a key building block in medicinal chemistry and drug discovery, with the trifluoromethyl group enhancing metabolic stability and the halogenated sites offering versatile handles for further functionalization. The distinct electronic properties and differential reactivity of the C-I and C-Cl bonds on this substrate necessitate a carefully considered and optimized protocol to achieve selective and high-yielding alkynylation at the C-2 position.
This guide will delve into the mechanistic underpinnings of the Sonogashira coupling, providing a rationale for the selection of reagents and reaction conditions. A detailed, step-by-step protocol for the selective alkynylation of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine will be presented, along with a discussion of potential challenges and troubleshooting strategies.
Understanding the Substrate: Reactivity and Selectivity of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine
The successful Sonogashira coupling of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine hinges on the predictable and selective activation of the C-I bond over the C-Cl bond. This selectivity is a direct consequence of the well-established trend in the reactivity of halogens in palladium-catalyzed cross-coupling reactions, which follows the order: I > Br > Cl.[3] The bond dissociation energy of the C-I bond is significantly lower than that of the C-Cl bond, making it more susceptible to oxidative addition to the palladium(0) catalyst, the rate-determining step in the catalytic cycle.
Furthermore, the presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 6-position has a profound electronic influence on the pyridine ring. This group enhances the electrophilicity of the ring, thereby increasing its reactivity towards the palladium catalyst. This activating effect can often lead to higher reaction efficiencies and may allow for the use of milder reaction conditions compared to less electron-deficient pyridine substrates.[4]
The Catalytic Cycle: A Mechanistic Overview of the Sonogashira Coupling
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting any unexpected outcomes.
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl iodide, in this case, the C-I bond of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine, to form a Pd(II) intermediate.
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex. This step regenerates the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond of the 2-alkynyl-4-chloro-6-(trifluoromethyl)pyridine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle
-
Coordination and Acidification: The terminal alkyne coordinates to the copper(I) salt. This coordination increases the acidity of the terminal proton of the alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.
It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the formation of alkyne homocoupling products (Glaser coupling), which can be a significant side reaction in the presence of copper and oxygen.[2]
Visualizing the Catalytic Cycle
Figure 1: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine
This protocol provides a general procedure for the Sonogashira coupling of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine with a terminal alkyne. The reaction conditions may require further optimization depending on the specific alkyne used.
Materials and Reagents
-
4-Chloro-2-iodo-6-(trifluoromethyl)pyridine
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous sodium chloride)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Reaction Setup and Procedure
-
Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Addition of Solvent and Base: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids. Then, add the amine base (e.g., Et₃N or DIPA, 2.0-3.0 equiv).
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C, depending on the reactivity of the alkyne. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion of the reaction (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-alkynyl-4-chloro-6-(trifluoromethyl)pyridine.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction parameters for the Sonogashira coupling of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine with a generic terminal alkyne.
| Parameter | Recommended Range/Value | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Robust and commonly used catalysts for Sonogashira couplings.[5] |
| Catalyst Loading | 2-5 mol% | Sufficient for efficient catalysis while minimizing cost. |
| Copper Co-catalyst | CuI | Activates the alkyne for transmetalation.[5] |
| Copper Loading | 4-10 mol% | Typically double the palladium catalyst loading. |
| Base | Et₃N or DIPA | Acts as a proton scavenger and facilitates the formation of the copper acetylide.[1] |
| Solvent | Anhydrous, degassed THF or DMF | Good solvents for dissolving the reactants and catalysts. Degassing is crucial to prevent oxidative homocoupling. |
| Temperature | Room Temperature to 60 °C | The electron-deficient nature of the substrate may allow for milder conditions. |
| Alkyne Stoichiometry | 1.1-1.5 equivalents | A slight excess ensures complete consumption of the pyridine substrate. |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using an older bottle, consider using a fresh batch.
-
Insufficient Degassing: Oxygen can deactivate the catalyst and promote alkyne homocoupling. Ensure the solvent and reaction vessel are thoroughly degassed.
-
Low Temperature: For less reactive alkynes, gentle heating may be required.
-
-
Formation of Alkyne Homocoupling (Glaser) Product:
-
Presence of Oxygen: This is the most common cause. Rigorous exclusion of air is critical.
-
Consider Copper-Free Conditions: If homocoupling is a persistent issue, a copper-free protocol using a different base (e.g., a hindered amine or an inorganic base like Cs₂CO₃) and potentially a different palladium catalyst/ligand system may be beneficial.[2]
-
-
Reaction Stalls:
-
Catalyst Decomposition: The catalyst may have a limited lifetime under the reaction conditions.
-
Inhibition: The product or impurities in the starting materials may be inhibiting the catalyst.
-
Conclusion: A Versatile Protocol for Advanced Pyridine Scaffolds
The Sonogashira coupling of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine offers a powerful and selective method for the synthesis of highly functionalized 2-alkynylpyridine derivatives. By leveraging the differential reactivity of the C-I and C-Cl bonds and understanding the mechanistic nuances of the catalytic cycle, researchers can reliably access these valuable building blocks for drug discovery and materials science. The protocol presented herein serves as a robust starting point, and with careful optimization, can be adapted to a wide range of terminal alkynes, further expanding the synthetic utility of this important transformation.
References
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Angewandte Chemie International Edition, 57(42), 13873-13877. Available at: [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Cho, J. Y., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679-1681. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2015). Journal of Chemical Education, 92(11), 1923-1926. Available at: [Link]
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
Langer, P., et al. (2016). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. The Journal of Organic Chemistry, 81(15), 6434-6445. Available at: [Link]
-
Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5(28), 21871-21875. Available at: [Link]
-
Selt, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(23), 15392-15403. Available at: [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]
-
Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. (2012). The Journal of Organic Chemistry, 77(17), 7485-7493. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Palladium Residue Removal from 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine Products
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium residue removal from 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine and related heterocyclic compounds. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the efficacy and integrity of your purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of palladium residues from my 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine product critically important?
A1: The removal of palladium is essential for several reasons. Firstly, regulatory bodies such as the International Council for Harmonisation (ICH) have established strict limits on the presence of elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity. For oral medications, the permitted daily exposure (PDE) for palladium is typically no more than 100 μg, which often translates to a concentration limit of 10 ppm in the final drug product.[1][2] Secondly, residual palladium can potentially interfere with downstream synthetic steps or affect the stability and efficacy of the final API.
Q2: What makes palladium removal from pyridine-containing compounds like 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine particularly challenging?
A2: The primary challenge stems from the inherent chemical nature of the pyridine moiety. The nitrogen atom in the pyridine ring can act as a strong ligand, forming stable, soluble complexes with palladium species.[3] This chelation effect can prevent the palladium from precipitating, making its removal by simple filtration ineffective.[3]
Q3: What are the most common methods for palladium removal in a pharmaceutical manufacturing context?
A3: The most prevalent and effective methods include:
-
Adsorption onto Scavengers: Utilizing solid-supported materials with high affinity for palladium, such as functionalized silica or polymers.[3][4]
-
Activated Carbon Treatment: A cost-effective but sometimes non-specific method that can lead to product loss.[3][5]
-
Crystallization: This can be an effective method, especially when combined with additives that help keep the palladium in the mother liquor.[6][7]
-
Aqueous Washes: Using specific aqueous solutions to extract palladium species. A combination of an N-acetyl cysteine wash has been shown to be effective.[1]
Q4: How can I accurately quantify the amount of residual palladium in my product?
A4: The industry standard for quantifying trace levels of palladium in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[6][7][8][9] This technique offers high sensitivity and is capable of detecting palladium at the parts-per-million (ppm) and even parts-per-billion (ppb) levels. For in-process screening, catalysis-based fluorometric methods can also be used for rapid, semi-quantitative estimation of palladium levels.[8][10]
Troubleshooting Guides
Issue 1: High Residual Palladium Levels (>100 ppm) Detected After Initial Filtration
Possible Cause: Strong chelation of soluble palladium species by the 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine product, preventing its removal through simple filtration.
Suggested Solutions:
-
Implement a High-Affinity Scavenger:
-
Rationale: Scavengers are solid supports functionalized with ligands that have a very high affinity for palladium, effectively "pulling" it out of the solution. Thiol-based or amin-based scavengers are often highly effective.
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF).
-
Add a selected palladium scavenger (e.g., silica-based thiol scavenger) at a loading of 5-20 equivalents relative to the initial palladium concentration.
-
Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours to facilitate efficient scavenging.
-
Filter off the scavenger and wash it with the same solvent.
-
Concentrate the filtrate to obtain the purified product.
-
Analyze the palladium content using ICP-MS.
-
-
-
Optimize Scavenging Conditions:
-
Rationale: The efficiency of scavenging can be influenced by temperature, time, and solvent.
-
Troubleshooting Steps:
-
Increase Temperature: Raising the temperature can enhance the kinetics of palladium binding to the scavenger.
-
Extend Treatment Time: Longer reaction times can allow for more complete removal of palladium.
-
Solvent Screening: The choice of solvent can impact the solubility of both the product and the palladium complexes, as well as the efficacy of the scavenger.
-
-
Issue 2: Significant Product Loss During Palladium Removal with Activated Carbon
Possible Cause: Non-specific adsorption of the 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine product onto the surface of the activated carbon.[3][5]
Suggested Solutions:
-
Reduce the Amount of Activated Carbon:
-
Rationale: Using the minimum amount of activated carbon necessary can reduce product loss while still achieving the desired level of palladium removal.
-
Protocol:
-
Perform small-scale experiments with varying amounts of activated carbon (e.g., 0.5, 1, 2 wt% relative to the product).
-
Analyze both the palladium content and the product yield for each experiment to determine the optimal loading.
-
-
-
Screen Alternative Scavengers:
-
Rationale: Different scavengers exhibit varying degrees of non-specific binding. Silica-based scavengers are often more selective than activated carbon.
-
Action: Test a panel of scavengers (e.g., thiol, amine, and phosphine functionalized silica) to identify one that effectively removes palladium with minimal product loss.
-
-
Consider Crystallization:
-
Rationale: Crystallization can be a highly selective purification method that avoids the use of adsorbents.
-
Action: Develop a crystallization procedure for your product. Experiment with different solvent/anti-solvent systems to maximize yield and purity.
-
Comparative Analysis of Palladium Removal Techniques
| Method | Advantages | Disadvantages | Typical Use Case |
| Palladium Scavengers (Silica/Polymer-based) | High selectivity for palladium, leading to minimal product loss.[3] Easy to handle and remove by filtration.[11] | Higher cost compared to activated carbon. May require optimization of conditions (time, temperature).[5] | When high product purity and yield are critical. For removing strongly chelated palladium. |
| Activated Carbon | Cost-effective.[3] Effective for removing a range of impurities. | Can lead to significant product loss due to non-specific adsorption.[3][5] May require large volumes of solvent for washing.[5] | Early-stage purification or when cost is a primary concern and some product loss is acceptable. |
| Crystallization | Can be highly selective and cost-effective at scale. Avoids the use of additional reagents. | May not be effective for all compounds. Can sometimes concentrate impurities in the crystal lattice.[11] | Final purification step to achieve high purity. |
| Aqueous Washes (e.g., with N-acetylcysteine) | Can be a simple and effective method for removing certain palladium species.[1] | May require multiple extractions. Can introduce water into the organic phase. | As a preliminary purification step to remove bulk palladium before a final polishing step. |
Experimental Protocols
Protocol 1: Quantification of Residual Palladium using ICP-MS
-
Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine product into a clean digestion vessel.
-
Add 5-10 mL of a suitable acid mixture (e.g., nitric acid and hydrochloric acid - aqua regia) to the vessel.[9]
-
Digest the sample using a microwave digestion system according to a validated program.
-
After digestion, carefully dilute the sample to a known volume with deionized water.
-
-
Instrumental Analysis:
-
Calibrate the ICP-MS instrument with a series of palladium standards of known concentrations.
-
Analyze the prepared sample solution, ensuring that the measured concentration falls within the linear range of the calibration curve.
-
Run a blank and a quality control standard with each batch of samples to ensure accuracy.
-
-
Data Calculation:
-
Calculate the concentration of palladium in the original solid sample (in ppm) using the following formula: ppm = (Concentration from ICP-MS (µg/L) * Dilution Volume (L)) / Sample Weight (g)
-
Protocol 2: General Procedure for Palladium Removal using a Silica-Based Scavenger
-
Scavenger Selection: Choose a scavenger with a high affinity for the expected palladium species in your reaction mixture (e.g., a thiol-functionalized silica scavenger for Pd(II)).
-
Scavenging Process:
-
Dissolve the crude 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine product in an appropriate solvent (e.g., toluene, ethyl acetate) to a concentration of 5-10 vol (mL of solvent per gram of product).
-
Add the selected silica-based scavenger (typically 5-20 equivalents based on the initial palladium content).
-
Heat the mixture to 40-60 °C and stir for 4-24 hours. Monitor the progress by taking small aliquots and analyzing for palladium content.
-
Once the desired palladium level is reached, cool the mixture to room temperature.
-
-
Work-up:
-
Filter the mixture through a pad of celite to remove the scavenger.
-
Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Visualization of Workflows
Caption: Decision tree for selecting a palladium removal strategy.
Caption: Experimental workflow for scavenger-based palladium removal.
References
-
Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. (n.d.). ACS Publications. [Link]
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings Available. (2014, October 27). In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Wiley. [Link]
-
Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28). The Journal of Organic Chemistry. [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]
-
Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. (2021, June 3). MDPI. [Link]
-
CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. [Link]
-
European Medicines Agency. (n.d.). Guideline on the specification limits for residues of metal catalysts. [Link]
-
European Medicines Agency. (2008, February 21). Guideline on the specification limits for residues of metal catalysts or metal reagents. [Link]
-
European Medicines Agency. (2002, June 26). Limits for Residues of Heavy Metal Catalysts. [Link]
-
Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (n.d.). ResearchGate. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (n.d.). ResearchGate. [Link]
-
How can i remove palladium Pd catalyst easily?. (2015, May 18). ResearchGate. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development. [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arborassays.com [arborassays.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arborassays.com [arborassays.com]
- 7. arborassays.com [arborassays.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
Validation & Comparative
A Senior Application Scientist's Guide to Benchmarking Catalytic Systems for 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine Coupling
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Functionalization of a Key Pyridine Intermediate.
The strategic functionalization of polyhalogenated pyridines is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex molecular architectures with diverse biological activities. The trifluoromethyl group, in particular, is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine stands out as a versatile building block, offering two distinct halogen atoms for selective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this substrate, offering insights into catalyst selection and reaction optimization.
The Principle of Regioselective Coupling: A Tale of Two Halogens
The key to the selective functionalization of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) center. The energy barrier for this step is significantly lower for heavier halogens, leading to a general reactivity trend of C-I > C-Br > C-Cl >> C-F.[1] This inherent difference in bond dissociation energies allows for the selective coupling at the more reactive C-2 iodo position under carefully controlled conditions, leaving the C-4 chloro position available for subsequent transformations.
The electronic properties of the pyridine ring, influenced by the electron-withdrawing trifluoromethyl group and the nitrogen heteroatom, also play a role in modulating the reactivity of the two halogenated positions. Generally, for dihalogenated pyridines, coupling is favored at the position ortho to the nitrogen (the 2-position) due to electronic effects.[2][3] In the case of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine, both the inherent reactivity of the C-I bond and the electronic preference for the 2-position align, making selective coupling at the iodo-substituted carbon highly favorable.
Comparative Performance of Catalytic Systems
The choice of the palladium catalyst, including the palladium precursor and the ancillary ligand, is critical for achieving high efficiency and selectivity. Below, we benchmark the performance of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, drawing on data from analogous dihalogenated pyridine systems to provide a comparative framework.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For the selective arylation or vinylation at the C-2 position of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine, several palladium catalyst systems have proven effective for similar transformations on dihalopyridines.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Analogous Substrate) | Key Insights & Causality |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | ~85-95% (on 2,4-dibromopyridine) | A classic, reliable catalyst. The phosphine ligands stabilize the Pd(0) species, facilitating oxidative addition. The aqueous base is crucial for the transmetalation step. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | 8-16 | >90% (on 2-chloro-4-iodopyridine) | SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both oxidative addition and reductive elimination, leading to higher turnover numbers and efficiency, especially for less reactive chlorides.[4] |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | t-BuOH | 80-100 | 6-12 | ~90-98% (on 2,4-dichloropyridine) | XPhos, another bulky biaryl phosphine, is highly effective for coupling of challenging substrates, including heteroaryl chlorides. The use of a strong, soluble base like cesium carbonate can enhance reaction rates. |
| Pd/C | Na₂CO₃ | Ethanol/H₂O | 80 | 4-8 | ~80-90% (on aryl halides) | A heterogeneous catalyst that offers ease of separation and recyclability.[5] While potentially less active than homogeneous systems, it provides a more sustainable option. |
Note: Yields are based on analogous substrates and may vary for 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6] Selective amination at the C-2 position of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine can be achieved using catalyst systems known for their high activity and selectivity.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Analogous Substrate) | Key Insights & Causality |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | 12-24 | ~80-90% (on 2,4-dichloropyridine) | A first-generation catalyst system. The bidentate BINAP ligand provides stability to the catalytic intermediate. Strong, non-nucleophilic bases like sodium tert-butoxide are essential for deprotonating the amine. |
| Pd₂(dba)₃ / Xantphos | K₃PO₄ | 1,4-Dioxane | 90-110 | 8-18 | >90% (on 2,4-dichloropyridine) | Xantphos is a wide bite-angle ligand that promotes reductive elimination, which is often the rate-limiting step in C-N coupling.[7] It is compatible with weaker inorganic bases. |
| G3-XPhos Precatalyst | LHMDS | THF | RT-60 | 4-12 | ~90-98% (on heteroaryl chlorides) | Third-generation (G3) precatalysts are highly active and allow for reactions at lower temperatures. The use of a strong, soluble base like LHMDS can be advantageous for less nucleophilic amines. |
Note: Yields are based on analogous substrates and may vary for 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce terminal alkynes onto the pyridine scaffold.[8][9] This reaction typically employs a dual catalyst system of palladium and copper(I).
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Analogous Substrate) | Key Insights & Causality |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | 4-12 | ~85-95% (on 2-amino-3-bromopyridines)[6] | The classic Sonogashira conditions. The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. |
| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 60-80 | 6-16 | ~80-90% (on dihalopyridines) | A common alternative palladium source. DMF is a polar aprotic solvent that can help solubilize the reactants. |
| Pd/C | CuI | K₂CO₃ | Acetonitrile | 80 | 8-12 | ~75-85% (on aryl iodides) | A heterogeneous, copper-co-catalyzed system that allows for easier catalyst removal. |
| Pd(PPh₃)₄ (Copper-free) | TBAF | Toluene | 80-100 | 12-24 | ~70-85% (on aryl iodides) | Copper-free conditions can be advantageous for substrates that are sensitive to copper salts. A stronger base is often required to facilitate the deprotonation of the alkyne. |
Note: Yields are based on analogous substrates and may vary for 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine.
Detailed Experimental Protocols
General Procedure for Regioselective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (1.0 equiv.), the desired boronic acid (1.1-1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of Toluene:H₂O) via syringe. The reaction concentration is typically 0.1 M with respect to the starting pyridine.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield the 2-substituted-4-chloro-6-(trifluoromethyl)pyridine.
General Procedure for Regioselective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) and the base (e.g., LHMDS, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reactant Addition: Add 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF) and seal the tube.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-8 as described for the Suzuki-Miyaura coupling.
General Procedure for Regioselective Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress.
-
Work-up and Purification: Follow steps 6-8 as described for the Suzuki-Miyaura coupling.
Conclusion and Future Outlook
The selective functionalization of 4-Chloro-2-iodo-6-(trifluoromethyl)pyridine at the C-2 position is a highly achievable synthetic transformation due to the significant difference in reactivity between the C-I and C-Cl bonds. For all three major cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—a range of effective palladium catalyst systems are available. The choice of catalyst will depend on the specific coupling partners, desired reaction conditions (temperature, time), and cost considerations. Modern catalyst systems featuring bulky, electron-rich phosphine ligands generally offer higher activity and broader substrate scope, often allowing for lower catalyst loadings and milder reaction conditions. For large-scale synthesis, the use of heterogeneous catalysts like Pd/C presents an attractive option for simplified product purification and catalyst recycling. Further optimization for specific substrates will likely involve fine-tuning the base, solvent, and temperature to maximize yield and minimize side reactions.
References
- J. Am. Chem. Soc. 2021, 143, 26, 9988–10002. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c03975]
- Molecules 2018, 23(5), 1146. [URL: https://www.mdpi.com/1420-3049/23/5/1146]
- Wikipedia, Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- White Rose Research Online, A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [URL: https://eprints.whiterose.ac.uk/174953/]
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [URL: https://scholarworks.iupui.edu/bitstream/handle/1805/16086/Hrycyna2018.pdf]
- PubMed, Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. [URL: https://pubmed.ncbi.nlm.nih.gov/38266008/]
- ResearchGate, Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [URL: https://www.researchgate.net/publication/49622283_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
- SciRP.org, Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [URL: https://www.scirp.
- Radboud Repository, Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. [URL: https://repository.ubn.ru.nl/bitstream/handle/2066/198759/198759.pdf]
- ResearchGate, Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [URL: https://www.researchgate.net/publication/229007621_Regioselectivity_in_alkenylaryl-heteroaryl_Suzuki_cross-coupling_reactions_of_24-dibromopyridine_A_synthetic_and_mechanistic_study]
- PMC, Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9388832/]
- ThalesNano, Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. [URL: https://thalesnano.com/wp-content/uploads/2019/04/TN_AN_021_Sonogashira.pdf]
- ACS Publications, The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/cr068391i]
- PMC, One-pot Double Suzuki Couplings of Dichloropyrimidines. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3021676/]
- University of Groningen, The Buchwald–Hartwig Amination After 25 Years. [URL: https://research.rug.
- PubMed, The Buchwald-Hartwig Amination After 25 Years. [URL: https://pubmed.ncbi.nlm.nih.gov/31532556/]
- ResearchGate, C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. [URL: https://www.researchgate.
- ChemRxiv, Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74542702a39048332729e]
- PMC, Mechanistic Comparison Between Pd-Catalyzed Ligand Directed C-H Chlorination and C-H Acetoxylation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3220726/]
- ResearchGate, Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. [URL: https://www.researchgate.net/publication/388656209_Regioselective_Suzuki-Miyarua_Cross-Coupling_for_Substituted_24-Dibromopyridines_Catalyzed_by_C3-Symmetric_Tripalladium_Clusters]
- MDPI, Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [URL: https://www.mdpi.com/2073-4344/11/4/443]
- ACS Publications, Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01905]
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A Researcher's Guide to the Definitive Structural Confirmation of Polysubstituted Trifluoromethyl Pyridines
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agricultural chemistry.[1][2][3] Its unique physicochemical properties, imparted by the strongly electron-withdrawing trifluoromethyl group, enhance metabolic stability, binding affinity, and bioavailability in numerous active ingredients.[1][3][4] However, the very features that make TFMPs desirable also introduce significant challenges in their synthesis and, critically, their structural confirmation. Ambiguity in the substitution pattern on the pyridine ring can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential intellectual property complications.
This guide provides a comprehensive, field-proven strategy for the unambiguous structural elucidation of polysubstituted trifluoromethyl pyridines. We will move beyond simple data reporting to explain the causality behind experimental choices, comparing the strengths and limitations of primary analytical techniques and providing actionable protocols. Our objective is to equip researchers, from medicinal chemists to process scientists, with a self-validating workflow to confirm their molecular architecture with unshakable confidence.
The Analytical Gauntlet: A Comparative Overview
No single technique can definitively solve the puzzle of a novel polysubstituted TFMP. A multi-pronged approach, where data from each method corroborates the others, is the only path to certainty. The primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Primary Information | Molecular weight, elemental composition, structural fragments.[5][6] | Detailed 3D structure and atom-to-atom connectivity. | Unambiguous, absolute 3D solid-state structure.[7][8] |
| Sensitivity | High (picomole to femtomole).[5] | Moderate (micromolar to millimolar). | Low (requires single crystal). |
| Sample Requirement | Small (micrograms to nanograms).[5] | Larger (milligrams). | Suitable single crystal. |
| Destructive? | Yes | No | No |
| Key Insight for TFMPs | Confirms mass and presence of CF3 group (e.g., [M-69] fragment).[5] | Defines precise regiochemistry and stereochemistry. | The "gold standard" for absolute structural proof.[9] |
I. Nuclear Magnetic Resonance (NMR): The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for determining the detailed substitution pattern of a TFMP in solution. A full suite of 1D and 2D experiments is required to build the structure piece by piece.
1D NMR: The First Look
-
¹H NMR: Provides the initial map of the proton environment. The electron-withdrawing CF3 group deshields protons, shifting those in the ortho and para positions further downfield.[1] The coupling constants (J-values) between adjacent protons on the pyridine ring are critical for determining their relative positions.[10]
-
¹⁹F NMR: This is an essential and highly informative experiment for any fluorinated compound.[11] For a TFMP, it typically shows a sharp singlet in a characteristic chemical shift region (e.g., -60 to -75 ppm relative to CFCl₃).[12][13][14] The precise shift provides information about the electronic environment of the CF3 group, making it a powerful diagnostic tool.
-
¹³C NMR: Reveals the carbon skeleton. Key signals include the carbon attached to the CF3 group, which appears as a quartet due to ¹³C-¹⁹F coupling, and the carbons of the pyridine ring, whose shifts are influenced by all substituents.
2D NMR: Assembling the Puzzle
When the 1D spectra are complex or overlapping, 2D NMR is non-negotiable.[15]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing you to "walk" around the pyridine ring from one proton to its neighbor, definitively establishing the sequence of H-atoms on the ring.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (a one-bond correlation).[17][18] It is the most reliable way to assign the chemical shifts of the protonated carbons in the pyridine ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds away.[17][19] By observing a correlation from a substituent's proton (e.g., a methyl group) to a specific carbon in the pyridine ring, you can unambiguously place that substituent. Likewise, long-range couplings from the ring protons to the CF3 carbon confirm its position.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): While HMBC defines through-bond connectivity, NOESY defines through-space proximity.[11][19] This is invaluable for confirming the relative positions of bulky substituents that are close to each other in 3D space but may be several bonds apart.
Logical Workflow for NMR-Based Structure Elucidation
The following diagram illustrates a systematic approach to solving a TFMP structure using NMR.
Caption: A logical workflow for the characterization of a new polysubstituted trifluoromethyl pyridine using NMR.
II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the fundamental data points of molecular weight and elemental composition, which are essential prerequisites for any structural analysis.[6]
-
High-Resolution Mass Spectrometry (HRMS): This is the first experiment that should be run on a new compound. HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula. This confirms that the correct number of carbons, hydrogens, nitrogens, fluorines, and any other heteroatoms are present.
-
Fragmentation Analysis: The way a molecule breaks apart in the mass spectrometer provides clues to its structure.[20] While complex, TFMPs often exhibit characteristic fragmentation patterns.[21] A very common and diagnostically useful fragmentation is the loss of the trifluoromethyl radical, resulting in a prominent peak at [M-69]+.[5] The stability of the resulting cation can provide evidence for the CF3 group's position on the ring. The choice of ionization method is critical; "hard" techniques like Electron Ionization (EI) induce more fragmentation useful for structural fingerprinting, while "soft" techniques like Electrospray Ionization (ESI) are more likely to preserve the molecular ion, which is crucial for confirming the molecular weight.[5][22]
Caption: Experimental workflow for mass spectrometry analysis of TFMPs.
III. X-ray Crystallography: The Unimpeachable Arbiter
When a compound can be coaxed into forming a suitable single crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure.[7][9] It generates a 3D model of the molecule as it exists in the solid state, revealing the precise position of every atom and the exact bond lengths and angles.
-
When is it Necessary? If NMR data is ambiguous, if an unexpected rearrangement has occurred during synthesis, or for filing patent applications where absolute certainty is required, an X-ray crystal structure is the gold standard.
-
The Caveat: The primary limitation is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow.[8] Furthermore, the crystal structure represents the molecule in the solid state, which may not always be identical to its predominant conformation in solution. However, for rigid aromatic systems like pyridines, this is rarely a significant issue.
Experimental Protocols
Protocol 1: Comprehensive NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified TFMP in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
2D Spectra Acquisition (Standard Parameters):
-
gCOSY: Acquire a gradient-enhanced COSY spectrum to map ¹H-¹H correlations.
-
gHSQC: Acquire a gradient-enhanced, phase-sensitive HSQC spectrum optimized for a one-bond ¹JCH coupling of ~145 Hz. This will correlate protons to their directly attached carbons.
-
gHMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range couplings (ⁿJCH) of 8 Hz. This is a good starting point to observe 2- and 3-bond correlations.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra correctly (e.g., ¹H and ¹³C to residual solvent signals, ¹⁹F to an external standard like CFCl₃).
-
Begin analysis with the COSY to establish proton networks. Use the HSQC to assign the attached carbons. Finally, use the HMBC to piece the entire structure together by connecting the spin systems and substituents.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Method Setup (ESI Example):
-
Choose a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to maximize the abundance of the molecular ion [M+H]⁺.
-
Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Calibrate the instrument immediately prior to the run to ensure high mass accuracy.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the full scan spectrum.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the molecular formula based on the accurate mass. Compare this to the expected formula. The mass error should be less than 5 ppm.
-
Conclusion
The structural confirmation of polysubstituted trifluoromethyl pyridines demands a rigorous and integrated analytical approach. Relying on a single piece of data, such as a molecular ion from a mass spectrum, is insufficient and scientifically unsound. By systematically acquiring and cross-validating data from a suite of NMR experiments (¹H, ¹⁹F, ¹³C, COSY, HSQC, and HMBC) and confirming the molecular formula with HRMS, researchers can build an unassailable case for their proposed structure. For ultimate confirmation, particularly in cases of ambiguity or for key compounds, X-ray crystallography serves as the final, definitive word. Adhering to this workflow ensures scientific integrity, accelerates research, and builds a solid foundation for successful drug development and crop protection programs.
References
- Negative ion mass spectrometry of highly fluorinated compounds. 1. perhalogeno-pyridine derivatives.
- Studies on Organic Fluorine Compounds. II. Mass Spectrometry of Trifluoromethylated Pyridines. Chemical and Pharmaceutical Bulletin. ()
- 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum. ChemicalBook. (_)
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Mass spectrometry of some fluorinated pyridinium N-imines. IRIS . ()
- Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones. PubMed. ()
- 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum. ChemicalBook. ()
- Mass spectrometry of some fluorinated pyridinium N-imines.
- A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. Benchchem. ()
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. ()
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. ()
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. ()
- Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. ()
- Supporting Information for Trifluoromethylation of (Hetero)
- Supporting Information for Direct C-H Trifluoromethylation of Heteroarenes. The Royal Society of Chemistry. ()
- Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental a.
- The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. De Gruyter. ()
- Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. AIP Publishing. ()
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons, Inc. ()
- Characterization of Substituted Pyridines. Benchchem. ()
- NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. PMC. ()
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. ()
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. ()
- Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. ()
- Fluorine NMR. University of Wisconsin-Madison. ()
- Interpretation of mass spectra. University of Arizona. ()
- Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis.
- Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl)
- Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. PMC. ()
- Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. PMC. ()
- Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing. ()
- Trifluoromethylpyridine: Its chemistry and applic
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- HSQC and HMBC. Columbia University. ()
- Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. ()
- Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. ()
- The importance of trifluoromethyl pyridines in crop protection.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
